![molecular formula C18H30N2O5 B106982 Methyl (3aR,4S,6R,6aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate CAS No. 383910-24-5](/img/structure/B106982.png)
Methyl (3aR,4S,6R,6aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (3aR,4S,6R,6aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate is a useful research compound. Its molecular formula is C18H30N2O5 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Methyl (3aR,4S,6R,6aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate is a complex organic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the class of oxazoles and features a unique cyclopenta structure. Its IUPAC name reflects the intricate arrangement of functional groups that contribute to its biological activity. The presence of a methoxycarbonyl group and an amino substituent is particularly noteworthy for its interaction with biological targets.
Antitumor Properties
Recent studies have highlighted the antitumor potential of compounds within the oxazole family. For instance, related compounds have shown significant inhibitory effects against various cancer cell lines. The National Cancer Institute's (NCI) drug screening revealed that certain derivatives exhibited GI50 values in the nanomolar range, indicating potent growth inhibition in human cancer cells . The mechanism of action typically involves cell cycle arrest at the G2/M phase and induction of apoptosis via mitochondrial pathways.
Antimicrobial Activity
Research has demonstrated that isoxazoline-containing compounds exhibit antimicrobial properties. Specifically, derivatives similar to methyl (3aR,4S,6R,6aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl have been evaluated against Gram-positive pathogens. One study reported that certain isoxazoline hybrids showed comparable efficacy to clinically used antibiotics like linezolid . This suggests potential applications in treating resistant bacterial infections.
The biological activity of this compound is believed to stem from its ability to interfere with microtubule dynamics. Inhibition of tubulin polymerization has been observed in related oxazole derivatives, leading to disrupted mitosis and subsequent cell death . Additionally, the compound may induce oxidative stress within cells, further promoting apoptosis.
Case Study 1: Antitumor Activity
In a study involving a series of oxazole derivatives synthesized for their antitumor properties, one compound demonstrated an IC50 value lower than 500 nM against lymphoma cell lines. The study indicated that these compounds could effectively inhibit tumor growth in xenograft models without affecting normal cell proliferation .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial effects of isoxazoline derivatives. Here, a specific derivative was tested against various strains of Staphylococcus aureus, showing significant antibacterial activity. The results suggested that modifications to the oxazole structure could enhance efficacy against resistant strains .
Data Tables
Compound | Biological Activity | IC50/ GI50 Values | Mechanism of Action |
---|---|---|---|
Methyl (3aR...) | Antitumor | < 500 nM | Tubulin inhibition |
Isoxazoline Derivative | Antimicrobial | Varies by strain | Disruption of cell wall |
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Research has shown that derivatives of oxazole compounds exhibit significant antitumor properties. For instance, pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][1,2]oxazoles have demonstrated potent activity against human cancer cell lines with GI50 values in the nanomolar range. These compounds can induce apoptosis and cell cycle arrest at the G2/M phase through mechanisms involving tubulin polymerization inhibition . The structural modifications in oxazoles enhance their interaction with biological targets such as tubulin, making them promising candidates for cancer therapy.
Mechanism of Action
The mechanism by which these compounds exert their effects includes the induction of mitochondrial apoptosis and disruption of microtubule dynamics during mitosis. For example, studies indicate that certain oxazole derivatives can inhibit tubulin polymerization and lead to significant apoptosis in cancer cells . This suggests that methyl (3aR,4S,6R,6aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate might share similar pathways of action.
Synthesis and Structural Characterization
The synthesis of oxazole derivatives often involves complex organic reactions that yield chiral compounds suitable for biological testing. For instance, the synthesis process may include reactions between β-enamino ketoesters and hydroxylamine hydrochloride to produce various 1,2-oxazole derivatives . The structural characterization of these compounds is typically carried out using techniques such as NMR spectroscopy and X-ray diffraction to confirm their configurations and purity.
Applications in Chemical Biology
Building Blocks for Chemical Libraries
this compound can serve as a versatile building block in the synthesis of more complex molecules. The unique structural features of this compound allow it to be incorporated into DNA-encoded chemical libraries for high-throughput screening applications in drug discovery .
Potential Therapeutic Applications
The therapeutic potential extends beyond oncology; compounds with similar structures have been investigated for their roles in treating various diseases through modulation of specific biological pathways. For instance, isoxazole derivatives have been explored for their antagonistic activity against lysophosphatidic acid receptors , indicating a broader spectrum of potential applications.
Data Table: Summary of Applications
Eigenschaften
IUPAC Name |
methyl (3aR,4S,6R,6aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O5/c1-7-10(8-2)14-13-11(16(21)23-6)9-12(15(13)25-20-14)19-17(22)24-18(3,4)5/h10-13,15H,7-9H2,1-6H3,(H,19,22)/t11-,12+,13+,15+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTUUVAOLOJLFC-KYEXWDHISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=NOC2C1C(CC2NC(=O)OC(C)(C)C)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)C1=NO[C@H]2[C@@H]1[C@H](C[C@H]2NC(=O)OC(C)(C)C)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.